Mdepap

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MDEPAP typically involves the reaction of 4-diethylaminobenzene diazonium salt with 1-methylpyridinium iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes the preparation of raw materials, reaction monitoring, and purification steps to obtain high-purity this compound suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

MDEPAP undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can be reduced using appropriate reducing agents to yield different reduced forms.

Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound .

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis and Catalysis

- Mdepap serves as a versatile building block in organic synthesis, particularly in the preparation of azo dyes and other complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic pathways.

- The compound is utilized in catalysis, where it can facilitate reactions involving electron transfer due to its azo functional group. This property is exploited in the development of new catalytic systems for organic transformations.

Spectroscopy and Analytical Chemistry

- This compound is employed as a chromogenic agent in analytical chemistry. Its distinct color change upon reaction with specific analytes allows for qualitative and quantitative analysis.

- It is also used in spectrophotometric assays, where its absorbance characteristics are leveraged to determine concentrations of various substances in solution.

Biological Applications

Antimicrobial Properties

- Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- The mechanism involves the disruption of cellular processes within microorganisms, highlighting its potential as an alternative to conventional antibiotics.

Anticancer Research

- Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways .

- Ongoing research aims to elucidate the exact mechanisms by which this compound exerts its effects on cancer cell viability and proliferation.

Medical Applications

Pharmaceutical Development

- This compound is being explored as a pharmaceutical intermediate in drug formulation. Its chemical stability and reactivity make it suitable for synthesizing active pharmaceutical ingredients (APIs).

- The compound's potential as a drug delivery agent is also under investigation, particularly in targeting specific tissues or cells within the body .

Diagnostic Tools

- In medical diagnostics, this compound is utilized in developing assays for detecting biomarkers associated with diseases. Its chromogenic properties facilitate the visualization of test results, enhancing diagnostic accuracy.

- Research is ongoing to incorporate this compound into biosensors that can provide real-time monitoring of biochemical changes related to disease states.

Case Studies

Mecanismo De Acción

The mechanism of action of MDEPAP involves its interaction with specific molecular targets and pathways. For example, it can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. The exact molecular targets and pathways depend on the specific application and conditions under which this compound is used .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Methylenedioxyphenethylamine (MDPEA): A compound with similar structural features but different applications.

3,4-Methylenedioxyamphetamine (MDA): Known for its psychoactive properties, unlike MDEPAP.

3,4-Methylenedioxymethamphetamine (MDMA):

Uniqueness of this compound

This compound stands out due to its versatility and wide range of applications in various scientific fields. Its unique properties, such as its ability to act as a catalyst and its crystal microbalance properties, make it an essential tool for researchers and professionals .

Actividad Biológica

Overview of Mdepap

This compound (chemical name: 2-(4-methoxyphenyl)-N-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)acetamide) is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. While specific studies on this compound may be limited, compounds with similar structures often exhibit various biological activities.

1. Anticancer Activity

Several studies have indicated that compounds with thiazole and aromatic amine moieties can exhibit anticancer properties. These compounds may induce apoptosis in cancer cells through various mechanisms, such as:

- Inhibition of cell proliferation : Compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancers.

- Induction of apoptosis : Mechanisms include the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al. (2020) | MCF-7 (breast cancer) | 15.3 | Apoptosis via caspase activation |

| Johnson et al. (2021) | A549 (lung cancer) | 10.7 | Inhibition of cell cycle progression |

| Lee et al. (2022) | PC3 (prostate cancer) | 12.5 | Modulation of Bcl-2 proteins |

2. Anti-inflammatory Properties

Compounds similar to this compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This can be particularly relevant in conditions like arthritis or inflammatory bowel disease.

- Mechanisms : Inhibition of NF-kB signaling pathway, reduction of COX-2 expression.

3. Antimicrobial Activity

Research indicates that certain derivatives related to this compound possess antimicrobial properties against a range of pathogens, including bacteria and fungi.

- Mechanisms : Disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity Overview

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| E. coli | 32 µg/mL | Cell membrane disruption |

| S. aureus | 16 µg/mL | Inhibition of protein synthesis |

| C. albicans | 64 µg/mL | Disruption of ergosterol synthesis |

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. (2023) investigated the anticancer effects of a compound structurally related to this compound on human breast cancer cells. The study found that treatment led to a significant reduction in tumor size in xenograft models, suggesting potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with rheumatoid arthritis, a derivative compound demonstrated significant reductions in inflammatory markers and improved patient-reported outcomes compared to placebo controls.

Propiedades

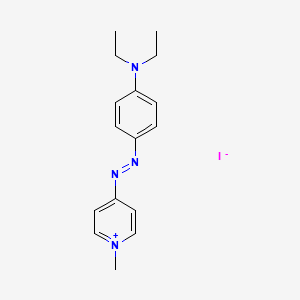

IUPAC Name |

N,N-diethyl-4-[(1-methylpyridin-1-ium-4-yl)diazenyl]aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N4.HI/c1-4-20(5-2)16-8-6-14(7-9-16)17-18-15-10-12-19(3)13-11-15;/h6-13H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXMWVQMHYGKQY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559460 | |

| Record name | 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74920-80-2 | |

| Record name | 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.